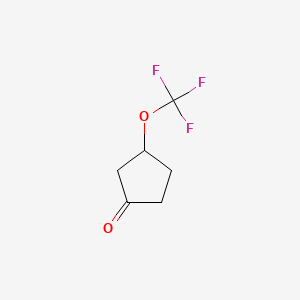

3-(Trifluoromethoxy)cyclopentan-1-one

Description

3-(Trifluoromethoxy)cyclopentan-1-one is a cyclopentanone derivative featuring a trifluoromethoxy (-OCF₃) substituent at the 3-position of the five-membered ring. This compound combines the structural rigidity of the cyclopentanone core with the electron-withdrawing and lipophilic properties of the trifluoromethoxy group. The trifluoromethoxy group enhances metabolic stability and bioavailability compared to non-fluorinated analogs, making it valuable in drug design .

Properties

IUPAC Name |

3-(trifluoromethoxy)cyclopentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O2/c7-6(8,9)11-5-2-1-4(10)3-5/h5H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBHJSDFRQPXRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethoxylation of cyclopentanone derivatives using trifluoromethoxylation reagents under mild reaction conditions . This process often requires the use of catalysts and specific reaction conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of 3-(Trifluoromethoxy)cyclopentan-1-one may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation. These methods are designed to be efficient and cost-effective, ensuring the compound can be produced in large quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethoxy)cyclopentan-1-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

3-(Trifluoromethoxy)cyclopentan-1-one is commonly utilized as a precursor in organic synthesis. It serves as a versatile building block for the development of new pharmaceuticals and agrochemicals. The trifluoromethoxy group imparts unique electronic properties that can influence reactivity and selectivity in chemical reactions.

Synthetic Routes

The synthesis of 3-(Trifluoromethoxy)cyclopentan-1-one typically involves the trifluoromethoxylation of cyclopentanone derivatives under mild conditions. This method allows for regioselective introduction of the trifluoromethoxy group, which is crucial for subsequent transformations.

Biological Research

Therapeutic Potential

Research indicates that 3-(Trifluoromethoxy)cyclopentan-1-one may possess significant biological activity. The compound's unique structure allows it to interact with various biological systems, making it a candidate for drug development. Studies are ongoing to explore its efficacy against specific diseases and its potential as a therapeutic agent.

Mechanism of Action

The trifluoromethoxy group enhances binding affinity to target proteins and enzymes, potentially leading to improved therapeutic outcomes. Understanding the molecular interactions can provide insights into its mechanism of action in biological systems.

Industrial Applications

Material Science

In industry, 3-(Trifluoromethoxy)cyclopentan-1-one is used in the production of materials with specialized electronic and optical properties. Its applications extend to the development of liquid crystal displays and fluoropolymers, where its unique chemical properties are advantageous.

Case Study 1: Drug Development

A recent study investigated the use of 3-(Trifluoromethoxy)cyclopentan-1-one as a precursor for synthesizing novel pharmaceutical compounds. The research highlighted its role in enhancing bioavailability and metabolic stability in drug formulations.

Case Study 2: Agrochemical Applications

Another study focused on developing agrochemicals using 3-(Trifluoromethoxy)cyclopentan-1-one as an intermediate. The findings suggested that compounds derived from this molecule exhibited improved efficacy against pests while maintaining environmental safety.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 3-(Trifluoromethoxy)cyclopentan-1-one | Cyclopentanone with trifluoromethoxy group | Potential therapeutic effects | Enhanced binding affinity due to trifluoromethoxy |

| Cyclopentanone | Basic cyclopentanone structure | Limited biological activity | Lacks functionalized groups |

| Trifluoroacetophenone | Aromatic structure with trifluoro group | Antimicrobial properties | Different structural framework |

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)cyclopentan-1-one involves its interaction with molecular targets and pathways in biological systems. The trifluoromethoxy group enhances the compound’s binding affinity to target proteins and enzymes, potentially leading to improved efficacy and reduced side effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Cyclopentanone Derivatives

Below is a comparative analysis of 3-(Trifluoromethoxy)cyclopentan-1-one with structurally related cyclopentanones, based on molecular properties, reactivity, and applications inferred from the evidence.

Table 1: Structural and Physicochemical Properties

Note: Exact data for 3-(Trifluoromethoxy)cyclopentan-1-one are inferred from analogs; experimental validation is required.

Key Comparative Insights:

Electronic Effects :

- The -OCF₃ group in 3-(Trifluoromethoxy)cyclopentan-1-one is strongly electron-withdrawing, making the carbonyl carbon more electrophilic compared to the electron-donating -CH₂OCH₃ group in 3-(methoxymethyl)cyclopentan-1-one. This enhances reactivity in nucleophilic addition reactions .

- In contrast, 3-methyl-3-phenylcyclopentan-1-one exhibits steric hindrance due to its bulky substituents, reducing reactivity but improving stability in formulation matrices .

Applications: The trifluoromethoxy derivative is hypothesized to have pharmaceutical applications (e.g., as a precursor in kinase inhibitors or CNS drugs) due to fluorine’s role in enhancing blood-brain barrier penetration .

Stability and Solubility :

- Lipophilicity (logP) is highest in the trifluoromethoxy derivative (~2.5 estimated), compared to 1.8 for 3-(methoxymethyl)cyclopentan-1-one and 3.0 for 3-methyl-3-phenylcyclopentan-1-one. This impacts formulation strategies in drug delivery .

Research Findings and Limitations

- Synthetic Accessibility : The trifluoromethoxy group is challenging to introduce regioselectively, unlike methoxymethyl or phenyl groups, which can be attached via Friedel-Crafts or Grignard reactions .

- Safety Data: No toxicity or safety data for 3-(Trifluoromethoxy)cyclopentan-1-one are available in the provided evidence. Extrapolation from analogs suggests moderate hazards typical of ketones (e.g., irritation) .

- Patent Relevance : A 2024 patent highlights a related trifluoromethoxy-containing piperazine derivative, underscoring the pharmacological relevance of this functional group .

Biological Activity

3-(Trifluoromethoxy)cyclopentan-1-one is a fluorinated compound that has garnered attention for its unique chemical properties and potential biological activities. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for various applications in medicinal chemistry and agrochemicals.

Chemical Structure and Properties

The molecular formula of 3-(Trifluoromethoxy)cyclopentan-1-one is . The presence of the trifluoromethoxy group significantly alters the electronic characteristics of the cyclopentanone ring, which can influence its interaction with biological targets.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of 3-(Trifluoromethoxy)cyclopentan-1-one:

Antimicrobial Activity

Research indicates that compounds with trifluoromethoxy groups exhibit enhanced antimicrobial properties. For instance, studies have shown that similar fluorinated compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.

Enzyme Inhibition

The compound has been investigated for its potential to act as an enzyme inhibitor. The trifluoromethoxy group may facilitate binding to active sites of enzymes, thereby modulating their activity. For example, it could inhibit enzymes involved in metabolic pathways related to cancer or inflammation .

Case Studies

- Antitumor Activity : A study evaluated the effects of various trifluoromethoxy compounds on cancer cell lines. 3-(Trifluoromethoxy)cyclopentan-1-one showed promising results in inhibiting cell proliferation in vitro, suggesting its potential as a lead compound for further development in oncology .

- Neuroprotective Effects : Another investigation explored the neuroprotective properties of fluorinated compounds, including 3-(Trifluoromethoxy)cyclopentan-1-one. Results indicated a reduction in oxidative stress markers in neuronal cell cultures, implying potential therapeutic applications in neurodegenerative diseases .

The exact mechanism by which 3-(Trifluoromethoxy)cyclopentan-1-one exerts its biological effects is still under investigation. However, it is hypothesized that:

- The trifluoromethoxy group enhances binding affinity to biological targets due to increased electron-withdrawing characteristics.

- The compound may interact with specific receptors or enzymes, leading to altered signaling pathways associated with cell growth and survival .

Comparative Analysis

To understand the uniqueness of 3-(Trifluoromethoxy)cyclopentan-1-one, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 3-(Trifluoromethoxy)cyclopentan-1-one | Cyclopentanone | Antimicrobial, Enzyme Inhibitor |

| 3-(Trifluoromethyl)phenylcyclopentan-1-ol | Phenolic derivative | Antitumor |

| Trifluoroacetophenone | Aromatic ketone | Cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.